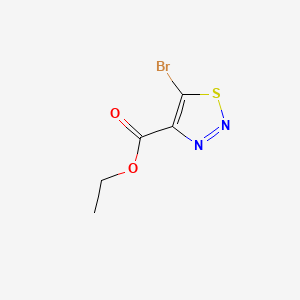

Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromothiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEUYMRLYKXBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452216 | |

| Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6439-91-4 | |

| Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromothiadiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to the established biological activity of the 1,2,3-thiadiazole scaffold.[1][2] Derivatives of 1,2,3-thiadiazole are recognized for a wide range of pharmacological properties, making this core structure a valuable template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of this compound. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this guide also outlines a plausible synthetic route based on established methodologies for analogous compounds and presents expected characterization data.

Introduction

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is a known pharmacophore and is present in various compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The title compound, this compound, incorporates this active core with an ethyl carboxylate group and a bromine atom, which provide opportunities for further structural modifications, making it a potentially valuable building block in drug discovery and development.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature. However, a general method has been described which involves the reaction of ethyl cyanoacetate with hydrazine hydrate and elemental sulfur, followed by bromination.[3] Based on established synthetic routes for 1,2,3-thiadiazoles, a plausible two-step synthesis is proposed below.

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

-

Formation of the 1,2,3-thiadiazole ring: A Hurd-Mori type synthesis or a variation thereof, starting from ethyl 2-cyano-2-(hydroxyimino)acetate.

-

Bromination: Introduction of a bromine atom at the 5-position of the thiadiazole ring.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Note: The following protocols are hypothetical and based on general procedures for the synthesis of similar compounds. They should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

This step is a variation of the Hurd-Mori synthesis.

-

Reagents and Materials:

-

Ethyl 2-cyano-2-(hydroxyimino)acetate

-

Hydrogen sulfide (gas)

-

Pyridine or Triethylamine

-

Ethanol

-

Standard laboratory glassware and safety equipment

-

-

Procedure:

-

Dissolve Ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol in a three-necked flask equipped with a gas inlet, a stirrer, and a condenser.

-

Add a catalytic amount of a suitable base, such as pyridine or triethylamine.

-

Bubble hydrogen sulfide gas through the solution at a controlled rate while stirring vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purge the reaction mixture with nitrogen to remove excess hydrogen sulfide.

-

The product can be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound (Sandmeyer-type reaction)

-

Reagents and Materials:

-

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(II) bromide (CuBr₂)

-

Water

-

Dichloromethane or Ethyl acetate

-

Standard laboratory glassware and safety equipment

-

-

Procedure:

-

Suspend Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate in an aqueous solution of hydrobromic acid in a beaker and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve copper(II) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(II) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterization

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6439-91-4 | [4][5] |

| Molecular Formula | C₅H₅BrN₂O₂S | [4][5] |

| Molecular Weight | 237.07 g/mol | [4][5] |

| Appearance | Expected to be a solid | - |

| Melting Point | Not reported | - |

Expected Spectroscopic Data

The expected data is inferred from the analysis of the isomeric Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate and general knowledge of spectroscopic techniques.

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ 4.3-4.5 (q, 2H, -OCH₂CH₃)δ 1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ 160-165 (C=O)δ 140-150 (C4-thiadiazole)δ 125-135 (C5-thiadiazole)δ 60-65 (-OCH₂CH₃)δ 13-15 (-OCH₂CH₃) |

| IR (cm⁻¹) | ~2980 (C-H aliphatic stretch)~1720-1740 (C=O ester stretch)~1400-1500 (C=N, N=N ring stretch)~1200-1300 (C-O stretch)~600-700 (C-Br stretch) |

| Mass Spec. (m/z) | 236/238 (M⁺, M⁺+2) corresponding to the isotopic pattern of bromine |

Potential Applications and Signaling Pathways

While no specific biological studies or signaling pathway analyses have been published for this compound, the broader class of 1,2,3-thiadiazole derivatives has shown significant potential in drug development.[2] They are known to exhibit a wide range of biological activities, including:

-

Antimicrobial and antifungal activity[2]

-

Antiviral activity[2]

-

Anticancer and antitumor properties[2]

-

Plant activators (systemic acquired resistance)[6]

The biological activity of thiadiazole derivatives is often attributed to their ability to act as bioisosteres of other heterocyclic compounds and to participate in various biological interactions. Further research is required to elucidate the specific targets and signaling pathways modulated by this compound.

Figure 2. Potential biological activities of the title compound based on its core structure.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of new therapeutic agents. This guide has provided a plausible synthetic route and predicted characterization data based on the available scientific literature for related compounds. Further experimental validation is necessary to confirm these protocols and to fully characterize the compound. The diverse biological activities associated with the 1,2,3-thiadiazole core warrant future investigation into the pharmacological profile of this specific derivative.

References

- 1. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes comparative information on its close structural isomer, Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, to provide a broader context for researchers.

Core Physicochemical Properties

This compound is a solid chemical compound with the molecular formula C₅H₅BrN₂O₂S.[1] The presence of the thiadiazole ring, a common pharmacophore, suggests its potential as a scaffold for the development of new therapeutic agents.[2]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 6439-91-4 | [1] |

| Molecular Formula | C₅H₅BrN₂O₂S | [1] |

| Molecular Weight | 237.07 g/mol | [1] |

| Melting Point | 76-78 °C | [3][4] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

Characterization of the resulting product is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[2] Unfortunately, specific spectral data for this compound are not widely reported.

General Synthetic Workflow for 1,2,3-Thiadiazoles

The following diagram illustrates a generalized synthetic pathway for the formation of the 1,2,3-thiadiazole ring system, which is applicable to the target compound.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of available spectroscopic and synthetic information relevant to bromo-thiadiazole carboxylate derivatives. Extensive searches for specific experimental spectroscopic data (NMR, IR, MS) for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate did not yield direct, publicly available datasets. However, valuable information has been compiled for its isomer, Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, which can serve as a crucial reference point for researchers working with this class of compounds. This guide presents the available ¹H NMR data for this isomer, a detailed synthetic protocol, and general principles for the spectroscopic characterization of thiadiazole derivatives.

Introduction

Thiadiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development due to their diverse biological activities. The specific functionalization of the thiadiazole ring, such as the incorporation of a bromo group and an ethyl carboxylate moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents. This guide focuses on providing technical information pertinent to the characterization of such compounds.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.45 - 4.40 | quartet | 2H | -CH₂- |

| 1.39 | triplet | 3H | -CH₃ |

Note: The solvent used for this analysis was DMSO-d₆.

General Spectroscopic Characteristics of Thiadiazoles

-

Infrared (IR) Spectroscopy: 1,2,3-thiadiazole derivatives typically display characteristic absorption bands corresponding to C=N, N=N, and C-S stretching vibrations within the heterocyclic ring. The ester functionality will present a strong C=O stretching band, typically in the range of 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed. Fragmentation patterns would likely involve the loss of the ethyl group, carbon monoxide, and potentially the cleavage of the thiadiazole ring.

Experimental Protocols

The following sections detail the synthetic procedure for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate and provide a general methodology for spectroscopic analysis applicable to this class of compounds.

Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

This protocol describes a common method for the synthesis of bromo-thiadiazole derivatives from an amino-thiadiazole precursor.

Materials:

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

Dichloromethane

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-amino-[1][2][3]thiadiazole-2-carboxylic acid ethyl ester in acetonitrile, add Copper(II) bromide and stir the mixture at room temperature.

-

Slowly add tert-butyl nitrite to the reaction mixture.

-

After the addition is complete, continue stirring and then warm the mixture.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

-

Wash the combined organic layers with a 10% aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the final product.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel thiadiazole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of thiadiazole compounds.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed experimental data on the thermal stability and degradation profile of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is not available in the public domain. This guide provides a framework based on the known behavior of the 1,2,3-thiadiazole ring system, outlining the standard methodologies and expected degradation pathways relevant to this class of compounds.

Introduction

This compound is a heterocyclic compound featuring a 1,2,3-thiadiazole core. This scaffold is of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and degradation profile of such molecules is critical for drug development, ensuring safety, efficacy, and stability during manufacturing, storage, and formulation. Thermal decomposition can lead to loss of active ingredient, formation of potentially toxic byproducts, and altered physicochemical properties. This document outlines the standard experimental approach for characterizing these properties and describes the general degradation pathway for the 1,2,3-thiadiazole ring.

Assessment of Thermal Stability: Experimental Protocols

The thermal stability of a compound like this compound is quantitatively assessed using thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Sample Preparation: Place a small, accurately weighed sample (typically 3-10 mg) into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset) and the temperatures at which specific mass loss percentages occur (e.g., T_5% for 5% mass loss). The derivative of the TGA curve (DTG) shows the rate of mass loss and helps identify the temperature of maximum decomposition rate (T_max).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity metallic standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere by purging with nitrogen or argon at a constant flow rate.

-

Heating Program: Subject the sample to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting or decomposition) and exothermic events are identified as peaks. The melting point (T_m) is determined from the onset or peak of the melting endotherm. The enthalpy of fusion (ΔH_fus) is calculated by integrating the peak area. Decomposition is often observed as a complex, broad endothermic or exothermic event following the melt.

Quantitative Data Presentation

While specific data for the title compound is unavailable, the results from TGA and DSC analyses would typically be summarized as shown in the table below.

| Parameter | Symbol | Description | Expected Value Range for Thiadiazoles |

| Melting Point | T_m | Temperature at which the compound transitions from solid to liquid. | Variable; depends on substituents |

| Enthalpy of Fusion | ΔH_fus | Heat absorbed during melting. | Variable |

| Onset Decomposition Temp. | T_onset | Temperature at which significant mass loss begins. | Typically > 200 °C[1] |

| 5% Mass Loss Temp. | T_5% | Temperature at which 5% of the initial mass is lost. | A key indicator of initial stability |

| Max Decomposition Rate Temp. | T_max | Temperature at which the rate of decomposition is highest. | Indicated by the peak in the DTG curve |

| Residual Mass | % Residue | Percentage of mass remaining at the end of the experiment. | Depends on decomposition products |

Visualized Experimental Workflow

The logical flow of a standard thermal analysis investigation is depicted below.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

This compound belongs to the 1,2,3-thiadiazole class of heterocycles, which are known for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents.[1] The presence of a bromine atom, an ester group, and the thiadiazole ring imparts a unique combination of polarity and lipophilicity to the molecule, which will govern its solubility behavior.

Chemical Structure:

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The ester group can act as a hydrogen bond acceptor, and the overall molecule possesses a significant dipole moment. Therefore, it is expected to be more soluble in polar aprotic solvents and moderately polar solvents. Its solubility in nonpolar solvents is likely to be limited.

-

High Expected Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

-

Moderate Expected Solubility: Solvents like Ethyl acetate, Acetone, Acetonitrile, and Dichloromethane.

-

Low Expected Solubility: Nonpolar solvents such as Hexane and Toluene.

-

Variable Solubility: Alcohols like Methanol and Ethanol, where hydrogen bonding interactions will play a significant role.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Dimethylformamide | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Dimethyl sulfoxide | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the empty vial.

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the final constant mass.

-

The solubility can be expressed in g/100 mL or mol/L using the following formulas:

-

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) * 100

-

Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent (L)

(The molecular weight of this compound is 237.07 g/mol [4])

-

-

Experimental Workflow and Signaling Pathways

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While specific quantitative data on the solubility of this compound is currently unavailable, this guide provides researchers with the necessary theoretical background and a detailed experimental protocol to determine these values. The provided workflow and data table template offer a structured approach to systematically investigate the solubility profile of this compound, which is essential for its effective utilization in research and development. It is recommended that solubility studies be conducted across a range of solvents with varying polarities to establish a comprehensive solubility profile.

References

Reactivity of the Bromine Atom in Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole ring is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antifungal, antiviral, and insecticidal properties. The bromine atom at the 5-position of the thiadiazole ring is a key functional group that allows for a variety of chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, drawing on data from analogous 5-bromo-1,2,3-thiadiazole systems due to the limited specific literature on this exact compound.

Core Reactivity: The Role of the Bromine Atom

The bromine atom at the 5-position of the 1,2,3-thiadiazole ring is susceptible to displacement by nucleophiles and can participate in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiadiazole ring enhances the electrophilicity of the C5 carbon, facilitating these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom can be displaced by a variety of nucleophiles. Studies on analogous compounds, such as 4-bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole), have demonstrated that this position is reactive towards N- and S-nucleophiles, while being generally resistant to O-nucleophiles.[3]

General Reaction Scheme:

Caption: General workflow for nucleophilic substitution.

Experimental Protocols:

A general procedure for nucleophilic aromatic substitution with an amine on a bromo-1,2,3-thiadiazole system is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve the bromo-1,2,3-thiadiazole derivative (1 equivalent) in a suitable solvent (e.g., DMF, THF, or Dioxane).

-

Addition of Reagents: Add the amine nucleophile (2 equivalents) and a base (e.g., K2CO3, Et3N, if necessary).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) for a period ranging from a few hours to 24 hours.[3]

-

Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Systems:

The following table summarizes the results of nucleophilic substitution reactions on 4-bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole), which can serve as a proxy for the reactivity of the target compound.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | DMF | 120 | 24 | 91 |

| Piperidine | DMF | 120 | 24 | 93 |

| Pyrrolidine | DMF | 120 | 24 | 95 |

| Aniline | DMF | 150 | 48 | 65 |

| Thiophenol | DMF | 120 | 12 | 85 |

Data extracted from a study on a related benzo-fused bis-1,2,3-thiadiazole system and should be considered as indicative for the target molecule.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the 1,2,3-thiadiazole ring is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.

General Workflow for Suzuki-Miyaura Coupling:

References

The Ascendant Role of 1,2,3-Thiadiazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold, a unique five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its distinct electronic properties and ability to act as a bioisostere for other key chemical moieties have propelled its derivatives into the forefront of drug discovery research.[1][2] This technical guide provides an in-depth overview of the burgeoning potential of 1,2,3-thiadiazole derivatives across various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The inherent mesoionic character of the 1,2,3-thiadiazole ring facilitates its ability to cross cellular membranes and engage with a wide array of biological targets.[1] This has led to the discovery of 1,2,3-thiadiazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, antiviral, and insecticidal properties.[2]

Anticancer Applications: Disrupting Tumor Proliferation and Survival

1,2,3-thiadiazole derivatives have demonstrated significant potential as anticancer agents, targeting multiple facets of cancer cell biology.[1][3]

Inhibition of Tubulin Polymerization

A key mechanism of action for several anticancer 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Modulation of Heat Shock Protein 90 (Hsp90)

Certain derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous proteins involved in tumor growth and survival.[3]

Quantitative Data: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC50 (µM) | Reference(s) |

| Dehydroepiandrosterone (DHEA) Fused 1,2,3-Thiadiazoles | Compounds 22, 23, 25 | T47D (Human Breast Cancer) | 0.042 - 0.058 | [1][4] |

| Pyrazole Oxime Derivatives | Compounds 8e, 8l | Panc-1, Huh-7, HCT-116, SGC-7901 | Not specified, but noted as most potent | [1][4] |

Note: This table represents a selection of reported data and is not exhaustive.

Experimental Protocols: Anticancer Activity Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., T47D, Panc-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for In Vitro Anticancer Activity Screening.

Antimicrobial and Antifungal Potential

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 1,2,3-thiadiazole derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[2][5]

Quantitative Data: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Specific Derivative(s) | Microorganism(s) | Reported MIC (µg/mL) | Reference(s) |

| Substituted 1,2,3-Thiadiazoles | Compound 4a | Escherichia coli | Active (zone of inhibition) | [5] |

| Substituted 1,2,3-Thiadiazoles | Compound 4c | Staphylococcus aureus | Active (zone of inhibition) | [5] |

| Substituted 1,2,3-Thiadiazoles | Compounds 4a, 4b, 4c | Candida albicans | Active (zone of inhibition) | [5] |

Note: This table represents a selection of reported data and is not exhaustive.

Experimental Protocols: Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method (for MIC Determination)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the 1,2,3-thiadiazole derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Analgesic Properties

Inflammation is a key pathological feature of many chronic diseases. Certain 1,2,3-thiadiazole derivatives have exhibited potent anti-inflammatory and analgesic activities in preclinical models.[2]

Experimental Protocols: Anti-inflammatory and Analgesic Activity Assessment

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animal Grouping: Divide rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test groups (different doses of the 1,2,3-thiadiazole derivative).

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Tail-Flick Test in Rats (Analgesic)

-

Baseline Measurement: Determine the basal reaction time of each rat by focusing a beam of radiant heat on the tail and measuring the time taken for the rat to flick its tail. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the vehicle, a standard analgesic (e.g., morphine), or the test compound to the respective groups of rats.

-

Post-Treatment Measurement: Measure the tail-flick latency at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.

Caption: In Vivo Anti-inflammatory and Analgesic Testing Workflow.

Neuroprotective and Antiviral Frontiers

The therapeutic reach of 1,2,3-thiadiazole derivatives extends to the central nervous system and viral infections.

Necroptosis Inhibition

A series of 1,2,3-thiadiazole benzylamides, known as necrostatins, have been identified as potent inhibitors of necroptosis, a form of regulated necrotic cell death.[6][7] Structure-activity relationship studies have revealed that small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring are optimal for activity.[6][7]

Antiviral Activity

Impressive antiviral activity has been reported for certain 1,2,3-thiadiazole derivatives. For instance, a derivative has shown potent anti-HIV-1 activity with an EC50 value of 0.0364 µM and a high selectivity index.[2] Another derivative displayed excellent potency against an unspecified virus with an IC50 of 3.59 µg/mL.[2] Additionally, some derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV).[2]

Quantitative Data: Neuroprotective and Antiviral Activity

| Compound Class | Specific Derivative(s) | Biological Activity | Reported EC50/IC50/CC50/SI | Reference(s) |

| Benzylamides | Necrostatins | Necroptosis Inhibition | Not specified in reviews | [6][7] |

| Phenyl-1,2,3-thiadiazole | Compound 93 | Anti-HIV-1 | EC50: 0.0364 µM, CC50: >240.08 µM, SI: >6460 | [2] |

| Piperidine-based thiadiazole | Compound 94 | Antiviral | IC50: 3.59 µg/mL | [2] |

| Carbohydrazide-based 1,2,3-thiadiazole | Compound 99 | Anti-TMV | 61.03% induction potency at 50 µg/mL | [2] |

Note: This table represents a selection of reported data and is not exhaustive.

Experimental Protocols: Antiviral Activity Evaluation

Anti-HIV Assay in MT-4 Cells

-

Cell Culture: Maintain MT-4 cells in an appropriate culture medium.

-

Assay Setup: Seed MT-4 cells in a 96-well plate. Add serial dilutions of the test compounds.

-

Virus Infection: Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

-

Endpoint Measurement: Assess the antiviral activity by measuring cell viability (e.g., using the MTT assay to quantify the cytopathic effect of the virus) or by quantifying a viral marker (e.g., p24 antigen ELISA).

-

Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

Caption: Simplified signaling pathway of necroptosis and its inhibition by 1,2,3-thiadiazole derivatives (necrostatins).

Synthesis of 1,2,3-Thiadiazole Derivatives

A common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[8] This reaction involves the cyclization of hydrazones derived from ketones with thionyl chloride.

General Experimental Protocol: Hurd-Mori Reaction

-

Hydrazone Formation: React a ketone containing an α-methylene group with a suitable hydrazine derivative (e.g., tosylhydrazine) in a solvent like ethanol under reflux to form the corresponding hydrazone.

-

Cyclization: Treat the isolated hydrazone with an excess of thionyl chloride, often at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 1,2,3-thiadiazole derivative.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold is a testament to the power of heterocyclic chemistry in generating diverse and potent bioactive molecules. The derivatives of this versatile ring system have demonstrated a remarkable breadth of pharmacological activities, with promising candidates emerging in the fields of oncology, infectious diseases, inflammation, and neurology. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, exploring novel synthetic methodologies to expand the accessible chemical space, and conducting in-depth mechanistic studies to fully elucidate their modes of action. The continued exploration of 1,2,3-thiadiazole derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tail flick test - Wikipedia [en.wikipedia.org]

Biological Activity Screening of Novel Thiadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This five-membered heterocycle, a bioisostere of pyrimidine, frequently appears in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The mesoionic character of the thiadiazole ring allows for enhanced cellular membrane permeability, facilitating interaction with various biological targets.[1] This guide provides an in-depth overview of the biological activity screening of novel thiadiazole compounds, complete with experimental protocols, quantitative data summaries, and visual representations of key workflows and signaling pathways.

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[3] These include the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death (apoptosis).[3][4]

Mechanisms of Action

Novel thiadiazole compounds have been shown to target several critical pathways involved in cancer progression:

-

Kinase Inhibition: Many thiadiazole derivatives act as inhibitors of various protein kinases that are overactive in cancer cells. For instance, some compounds have been found to inhibit Akt (Protein Kinase B), a key enzyme in a signaling pathway that promotes cell survival and proliferation.[4] Inhibition of the Bcr-Abl tyrosine kinase is another targeted mechanism, particularly relevant in chronic myelogenous leukemia.[5] Furthermore, certain derivatives have shown potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR).[2]

-

Tubulin Polymerization Inhibition: Similar to some established chemotherapeutic agents, certain thiadiazole compounds can interfere with the dynamics of microtubules, which are essential for cell division. By destabilizing microtubules, these compounds can arrest the cell cycle and induce apoptosis.[3]

-

Enzyme Inhibition: Thiadiazole derivatives have been investigated as inhibitors of other crucial enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs).[3][6] Inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, has been a successful strategy.[6]

-

Induction of Apoptosis: A common outcome of the various mechanisms of action is the induction of apoptosis. This is often observed through the upregulation of pro-apoptotic proteins like Bax and a corresponding downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[2]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of novel thiadiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spiro-acenaphthylene-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [6] |

| Spiro-acenaphthylene-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [6] |

| Spiro-acenaphthylene-thiadiazole | HT29 (Colon) | 24.3 ± 1.29 | [6] |

| 2,5-disubstituted 1,3,4-thiadiazole | HePG-2 (Liver) | 3.31 - 9.31 | [2] |

| 2,5-disubstituted 1,3,4-thiadiazole | MCF-7 (Breast) | 1.52 - 28.1 | [2] |

| Thiazole-thiadiazole hybrid | MCF-7 (Breast) | 0.084 ± 0.020 (mmol L⁻¹) | [7] |

| Thiazole-thiadiazole hybrid | A549 (Lung) | 0.034 ± 0.008 (mmol L⁻¹) | [7] |

| D-ring fused 1,2,3-thiadiazole | T47D (Breast) | 0.042 - 0.058 | [1] |

| N-(5-Nitrothiazol-2-yl)-thiadiazole | K562 (Leukemia) | 7.4 (Abl Kinase) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.[8] A reference drug, such as cisplatin or doxorubicin, is also included.[6][7]

-

Incubation: Incubate the treated cells for a specified period, typically 24 or 48 hours, in a humidified atmosphere at 37°C with 5% CO₂.[8][9]

-

MTT Addition: After incubation, add MTT solution (typically 10 µL of a 5 mg/mL stock) to each well and incubate for another 4 hours.[8]

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Inhibition of the Akt signaling pathway by thiadiazole compounds.

Antimicrobial Activity

The thiadiazole nucleus is a component of several clinically used antimicrobial agents.[10] Consequently, novel derivatives are frequently screened for their antibacterial and antifungal properties.[11][12]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.

| Compound Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Glucoside-Thiadiazole | Phytophthora infestans | - | 3.43 (EC₅₀) | [11][13] |

| Thiazolidinone-Thiadiazole | Staphylococcus aureus | 12-18 | - | [14] |

| Thiazolidinone-Thiadiazole | Escherichia coli | 11-17 | - | [14] |

| Thiophene-Thiadiazole | Bacillus subtilis | - | 2.5 | [14] |

| Thiophene-Thiadiazole | Staphylococcus aureus | - | - | [14] |

| Phenyl-Thiadiazole | Bacillus subtilis | - | 1000 | [14] |

| Phenyl-Thiadiazole | Escherichia coli | - | 1000 | [14] |

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[10][15]

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Inoculation: Aseptically pour the molten agar into sterile Petri plates. Once solidified, inoculate the plates with a standardized microbial suspension (e.g., 0.5 McFarland standard) to create a lawn culture.[15]

-

Disc Application: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the test compounds dissolved in a suitable solvent (like DMSO).

-

Placement and Incubation: Place the impregnated discs, along with a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent disc), onto the surface of the inoculated agar plates.[10][14] Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[10]

Caption: Workflow for the Agar Disc Diffusion antimicrobial assay.

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their potential to mitigate inflammation.[16] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[17]

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory effect is often assessed using the carrageenan-induced rat paw edema model.

| Compound Class | Edema Inhibition (%) at 4h | Reference Drug (Inhibition %) | Reference |

| Imidazo[2,1-b][2][3][18]thiadiazole (5c) | 27.53 | Diclofenac (26.96) | [19] |

| Imidazo[2,1-b][2][3][18]thiadiazole (5h) | 28.05 | Diclofenac (26.96) | [19] |

| Imidazo[2,1-b][2][3][18]thiadiazole (5j) | 27.53 | Diclofenac (26.96) | [19] |

| Thienopyrimidine-thiadiazole (21) | 24.49 | Celecoxib (18.61) | [17] |

| Thienopyrimidine-thiadiazole (17) | 24.70 | Celecoxib (18.61) | [17] |

| Thienopyrimidine-thiadiazole (26) | 25.40 | Celecoxib (18.61) | [17] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

Protocol:

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., diclofenac or celecoxib), and test groups for different doses of the thiadiazole compounds.[19][20]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[19]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[19]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Conclusion

The 1,3,4-thiadiazole ring system remains a highly privileged scaffold in the design of novel therapeutic agents. The screening methodologies outlined in this guide provide a robust framework for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of new derivatives. The promising results from numerous studies, as summarized in the data tables, underscore the continued importance of this heterocyclic core in the quest for more effective and selective drugs. Further investigations, including detailed mechanistic studies and in vivo efficacy and safety profiling, are crucial next steps in translating these findings into clinical candidates.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bepls.com [bepls.com]

- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]

- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold -Journal of Pharmacopuncture | Korea Science [koreascience.kr]

- 13. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-bromo-1,3,4-thiadiazole-4-carboxylate: A Versatile Scaffold for Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1,3,4-thiadiazole-4-carboxylate has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural features, including a reactive bromide and an ester functional group on the electron-deficient 1,3,4-thiadiazole core, render it a highly versatile precursor for the construction of a diverse array of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the development of novel thiazole, triazole, and pyridazine derivatives, among others. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug discovery endeavors. The significant biological activities, including anticancer and antimicrobial properties, of the resulting heterocyclic compounds are also highlighted, underscoring the therapeutic potential of this scaffold.

Introduction

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, present in a number of clinically used drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position of the 1,3,4-thiadiazole ring provides two reactive centers for further chemical modifications. The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the ester group can be readily hydrolyzed or converted into other functional groups. This dual reactivity makes ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate an invaluable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[3]

Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

The synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is typically achieved through a Sandmeyer-type reaction from the corresponding 5-amino precursor. Two common procedures are outlined below.

Experimental Protocols

Protocol 1: Using Copper(I) Bromide and Hydrobromic Acid [4]

-

A 500 mL three-neck round-bottom flask equipped with a stirrer, needle inlet, and a gas outlet connected to a trap containing 10% Na2S2O3 solution is charged with CuBr (1.24 g, 8.67 mmol) and 48% aqueous HBr (108 mL).

-

The resulting purple solution is cooled to 3 °C in an ice bath.

-

A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol) is added portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours and 15 minutes.

-

The mixture is then diluted with CH2Cl2 and 10% aqueous Na2S2O3.

-

The layers are separated, and the aqueous layer is extracted three times with CH2Cl2.

-

The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (SiO2, 20-25% EtOAc/Hexanes) to yield the title compound as a white solid.

Protocol 2: Using Copper(II) Bromide and tert-Butyl Nitrite [5]

-

To a solution of ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g, 121.38 mmol) in acetonitrile (400 mL), add copper(II) bromide (53.3 g, 239.01 mmol) with stirring at room temperature for 15 minutes.

-

Slowly add tert-butyl nitrite (24.65 g, 239.04 mmol) dropwise over 20 minutes.

-

Continue stirring at room temperature for 30 minutes, and then warm the mixture to 60 °C for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Filter the organic layer through a bed of diatomaceous earth.

-

Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product as a yellow solid.

Synthesis Workflow

Caption: Synthetic routes to the target compound.

Applications in Heterocyclic Synthesis

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate serves as a versatile platform for the synthesis of a wide range of heterocyclic compounds. The reactivity of the C-Br bond allows for the introduction of various substituents via cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling Reactions

The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling reactions, enabling the formation of C-C bonds with various boronic acids. This reaction is a powerful tool for the synthesis of 5-aryl or 5-heteroaryl-1,3,4-thiadiazole derivatives.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

-

To a solution of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., DME, toluene, or 1,4-dioxane), add the corresponding boronic acid (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2.0-3.0 eq).

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 eq) or Pd(dppf)Cl2 (0.05-0.1 eq).[7]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 5-substituted-1,3,4-thiadiazole derivative.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura coupling.

Synthesis of Thiazole Derivatives

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate can be utilized in the construction of thiazole-containing scaffolds, which are known for their broad range of biological activities.[8]

Synthesis of Triazole Derivatives

The 1,3,4-thiadiazole core can be elaborated to include a triazole ring, leading to fused heterocyclic systems with potential pharmacological applications.[9]

Synthesis of Pyridazine Derivatives

The reaction of 1,3,4-thiadiazole derivatives with various reagents can lead to the formation of pyridazine-containing compounds.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the title compound and its derivatives as reported in the literature.

Table 1: Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

| Protocol | Starting Material | Reagents | Yield (%) | Physical Appearance | Ref. |

| 1 | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | CuBr, HBr, NaNO2 | 82 | White solid | [4] |

| 2 | Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate | CuBr2, t-BuONO | 87.4 | Yellow solid | [5] |

Table 2: Synthesis of 5-Aryl-1,3,4-thiadiazole Derivatives via Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst/Base | Yield (%) | Ref. |

| 1 | Phenylboronic acid | Pd(PPh3)4/K2CO3 | 75 | [6] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2/Cs2CO3 | 85 | [6] |

| 3 | 3-Pyridinylboronic acid | Pd(PPh3)4/Na2CO3 | 68 | [6] |

Biological Activities of Derived Heterocycles

Heterocyclic compounds synthesized from ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate have demonstrated significant potential in drug discovery, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,3,4-thiadiazole derivatives. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1][11][12] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and growth.[13] For instance, certain thiazole/thiadiazole carboxamide derivatives have been identified as potential c-Met kinase inhibitors for cancer treatment.[6]

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[14] Derivatives of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate have been shown to exhibit potent activity against a range of bacteria and fungi.[15] The presence of the thiadiazole ring is often associated with the ability to interfere with microbial metabolic pathways.

Conclusion

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures with significant therapeutic potential. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation and highlight the importance of this scaffold in modern drug discovery and development. This guide provides a foundational resource for researchers aiming to exploit the synthetic utility of this promising intermediate.

References

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [myskinrecipes.com]

- 4. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]

- 5. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the Suzuki coupling of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, a valuable heterocyclic building block. The 1,2,3-thiadiazole motif is present in numerous biologically active compounds, making this protocol particularly relevant for drug discovery and development. The following sections detail a generalized experimental procedure, present typical reaction parameters in a tabular format, and provide a visual representation of the experimental workflow.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-1,2,3-thiadiazole-4-carboxylate derivatives.

Data Presentation: Typical Suzuki Coupling Parameters and Expected Yields

The following table summarizes a range of reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established methodologies for structurally similar electron-deficient heterocyclic systems.[1][2] Please note that these are representative examples, and optimization may be necessary for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 70-80 |

| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 78-88 |

| 5 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 18 | 70-80 |

| 6 | 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 10 | 65-75 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ in DME/Water

This protocol is a robust and generally applicable method for the coupling of a variety of arylboronic acids with this compound.[2]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).

-

Add 1,2-dimethoxyethane (8 mL) and deionized water (2 mL) to the flask.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir vigorously for 10-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-aryl-1,2,3-thiadiazole-4-carboxylate derivative.

Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ in Toluene/Water

This protocol provides an alternative set of conditions that can be effective for certain substrates.[3]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Add toluene (9 mL) and deionized water (3 mL) to the flask.

-

Thoroughly degas the mixture with a stream of nitrogen or argon for 20 minutes.

-

Heat the mixture to 100 °C with vigorous stirring for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

-